molecular formula C6H12O3 B089769 3-Hydroxy-3-methylpentanoic acid CAS No. 150-96-9

3-Hydroxy-3-methylpentanoic acid

Cat. No. B089769
CAS RN: 150-96-9
M. Wt: 132.16 g/mol
InChI Key: KEGHVPSZIWXTPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-Hydroxy-3-methylpentanoic acid" involves complex chemical reactions that are carefully designed to achieve the desired stereochemistry and molecular structure. For example, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are structurally similar to the target compound, has been achieved through crotylboration of N-Boc-l-alaninal, allowing for the assignment of specific stereochemistry to the synthesized amino acid (Giordano, Spinella, & Sodano, 1999). This demonstrates the precision required in chemical synthesis to achieve compounds with specific properties and functions.

Molecular Structure Analysis

Understanding the molecular structure of "3-Hydroxy-3-methylpentanoic acid" and related compounds is crucial for predicting their chemical behavior and interactions. For instance, the determination of the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid has provided insights into how molecular arrangement can influence the properties of a substance (Curland, Meirzadeh, & Diskin‐Posner, 2018). Such analyses are essential for developing new materials and understanding biological processes.

Chemical Reactions and Properties

The chemical reactions and properties of "3-Hydroxy-3-methylpentanoic acid" are influenced by its functional groups and molecular structure. Research on similar compounds, such as the stereoselective aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, which yields products like (R)-3-hydroxy-4-methylpentanoic acid, highlights the reactivity of these substances and their potential for creating complex molecules (Braun & Gräf, 2003).

Physical Properties Analysis

The physical properties of compounds in the "3-Hydroxy-3-methylpentanoic acid" family, such as solubility, melting point, and crystalline structure, are key to their application in various fields. For example, the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid and its mixtures with water and pinonic acid have been studied to understand their phase state and implications for atmospheric aerosol particles (Dette et al., 2014). These studies are crucial for applications ranging from material science to environmental chemistry.

Chemical Properties Analysis

The chemical properties of "3-Hydroxy-3-methylpentanoic acid," including acidity, reactivity with other compounds, and potential for forming derivatives, are central to its utility in synthetic chemistry and biology. Investigations into the enantiospecific synthesis of analogs and derivatives, like the synthesis of all 4 stereoisomers of 2-methyl-4-hydroxy-5-aminopentanoic acid, reveal the complexity and versatility of these molecules (Harris et al., 1998). Such studies pave the way for the development of new pharmaceuticals and biomaterials.

Scientific Research Applications

  • Wine and Alcoholic Beverages Analysis : 3-Hydroxy-3-methylpentanoic acid, along with other hydroxy acids, is analyzed in wines and other alcoholic beverages. These compounds have sensory effects and their concentrations are determined using methods like gas chromatography-mass spectrometry (Gracia-Moreno, Lopez, & Ferreira, 2015).

  • Polyketide Synthase Research : This compound's stereoisomers and modified acids have been synthesized for research into the substrate selectivity of polyketide synthase domains (Harris et al., 1998).

  • Chemical Synthesis Studies : Its stereoisomers were synthesized to determine the stereochemistry in marine toxins and antibiotics, such as janolusimide and bleomycin A2 (Giordano, Spinella, & Sodano, 1999).

  • Investigation of Reaction Mechanisms : The reaction mechanisms involving 3-methylpentanoic acid, a related compound, were studied using online NMR spectroscopy, providing insights into chemical transformations in pharmaceutical synthesis (Dunn et al., 2016).

  • Synthesis of Biologically Active Compounds : The synthesis of biologically relevant compounds like N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine involved precursors derived from hydroxy acids (Maehr & Leach, 1978).

  • Biopolymer Production : Microorganisms produce polymers and copolymers based on 3-hydroxypropionic acid, including those with C2-C5 alkyl side groups, used in medical, veterinary, and disposable products (Holmes, 1988).

  • Environmental Marker Studies : 3-Hydroxy acids, as part of lipopolysaccharides, have been profiled as environmental markers of endotoxin, using liquid chromatography coupled to tandem mass spectrometry (Uhlig et al., 2016).

Safety And Hazards

The safety information available indicates that 3-Hydroxy-3-methylpentanoic acid is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

3-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGHVPSZIWXTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933847
Record name 3-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylpentanoic acid

CAS RN

150-96-9
Record name 3-Hydroxy-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 3-hydroxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-3-methylvaleric Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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